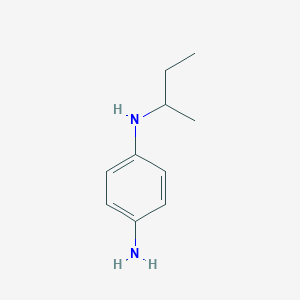

4-N-butan-2-ylbenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

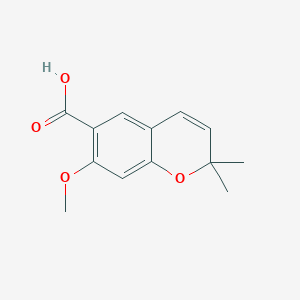

Vue d'ensemble

Description

“4-N-butan-2-ylbenzene-1,4-diamine” is a chemical compound with the molecular formula C10H16N2 . It is not intended for human or veterinary use and is used for research purposes.

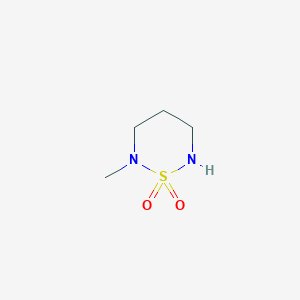

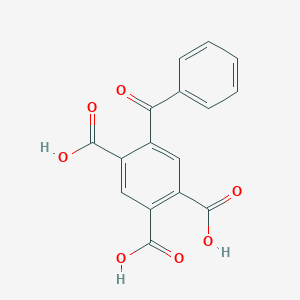

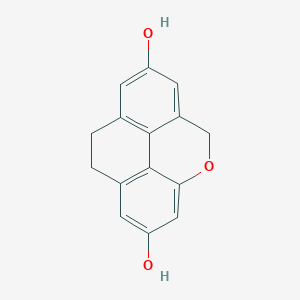

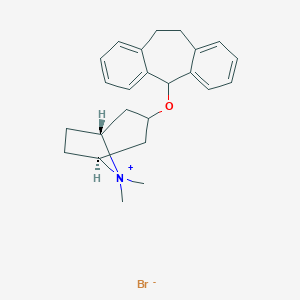

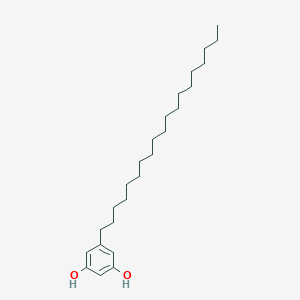

Molecular Structure Analysis

The molecular structure of “4-N-butan-2-ylbenzene-1,4-diamine” consists of a benzene ring with two amine groups (NH2) and a butyl group (C4H9) attached .Chemical Reactions Analysis

While specific chemical reactions involving “4-N-butan-2-ylbenzene-1,4-diamine” are not detailed in the retrieved information, compounds with similar structures, such as diisocyanates, have been studied. The reactivity of the isocyanate functional group toward water and biological molecules and the resulting reaction products are key .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-N-butan-2-ylbenzene-1,4-diamine” include its molecular formula (C10H16N2) and molecular weight (164.25 g/mol) .Applications De Recherche Scientifique

Gas Separations with Ionic Liquid Membranes

Research has identified the performance benchmarks and critical properties for gas separations using ionic liquid membranes, highlighting the potential for improved CO2 separations. This study suggests focusing future research on SILMs cast from RTILs with smaller molar volumes to enhance separation performance (Scovazzo, 2009).

Plastic Scintillators

Studies on plastic scintillators based on polymethyl methacrylate discuss the incorporation of various luminescent dyes to improve scintillation efficiency, optical transparency, and stability. This research underscores the significance of luminescent activators in the development of advanced scintillation materials (Salimgareeva & Kolesov, 2005).

Downstream Processing of Biologically Produced Diols

A comprehensive review of the separation and purification methods for biologically produced 1,3-propanediol and 2,3-butanediol indicates a need for more efficient processes. The analysis suggests exploring aqueous two-phase extraction, pervaporation, and extractive fermentation for future research (Xiu & Zeng, 2008).

Advanced Oxidation Processes for Acetaminophen Degradation

The degradation of acetaminophen using advanced oxidation processes (AOPs) is detailed, including kinetics, mechanisms, and biotoxicity of by-products. This work contributes to understanding the environmental impact of pharmaceutical pollutants and enhancing AOP efficiency (Qutob et al., 2022).

Brominated Flame Retardants

A critical review on the occurrence of novel brominated flame retardants in indoor environments, consumer goods, and food discusses their registration, risks, and detection challenges. The study identifies knowledge gaps and the need for comprehensive monitoring and analysis methods (Zuiderveen et al., 2020).

Propriétés

IUPAC Name |

4-N-butan-2-ylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRHCVQODXRRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307747 |

Source

|

| Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-butan-2-ylbenzene-1,4-diamine | |

CAS RN |

10029-30-8 |

Source

|

| Record name | 1, N-(1-methylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)